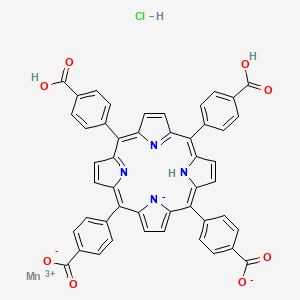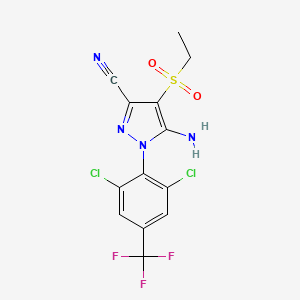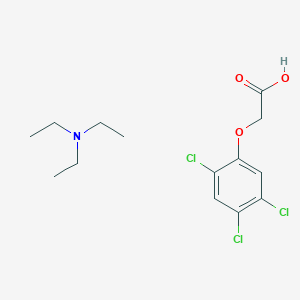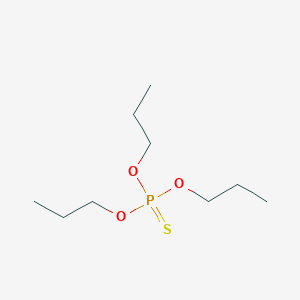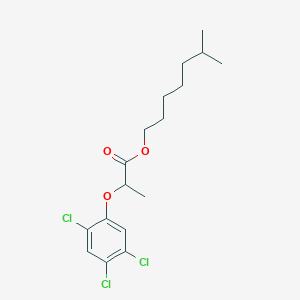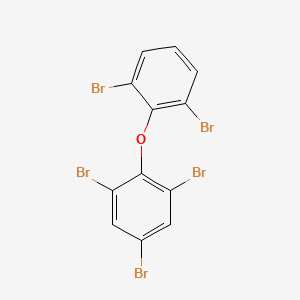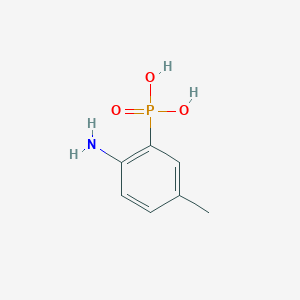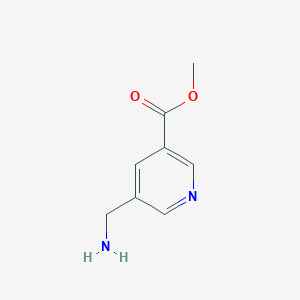
Methyl 5-(aminomethyl)nicotinate
Descripción general
Descripción
“Methyl 5-(aminomethyl)nicotinate” is a chemical compound with the CAS Number: 1001756-84-8 . It has a molecular weight of 166.18 . The IUPAC name for this compound is “methyl 5-(aminomethyl)nicotinate” and its Inchi Code is 1S/C8H10N2O2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3,9H2,1H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-(aminomethyl)nicotinate” can be analyzed using various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations.Physical And Chemical Properties Analysis
“Methyl 5-(aminomethyl)nicotinate” is a solid at room temperature . . The storage temperature for this compound is between 28 C .Aplicaciones Científicas De Investigación
Epigenetic Regulation and Cancer Therapy
Methyl 5-(aminomethyl)nicotinate is closely related to nicotinamide and nicotinic acid derivatives, which are extensively studied for their roles in epigenetic regulation and potential therapeutic applications in cancer. DNA methylation, an epigenetic modification where a methyl group is added to the 5 position of cytosine, plays a critical role in chromatin structure modulation, transcriptional repression, and the suppression of transposable elements. In malignancies, methylation patterns change, leading to global hypomethylation and regional hypermethylation, resulting in genetic instability and repression of tumor suppressor genes. DNA methyltransferase inhibitors, analogs of nucleosides like deoxycytidine, have shown promise in inhibiting hypermethylation and restoring suppressor gene expression, thereby exerting antitumor effects in in vitro and in vivo laboratory models. Although clinical results have been mixed, these agents, by modulating the epigenetic landscape, offer a pathway for therapeutic intervention in leukemia and potentially other cancers (Goffin & Eisenhauer, 2002).
Metabolic Pathways and Nutrient Interactions
Research has also focused on the metabolic pathways and nutrient interactions involving nicotinamide derivatives, emphasizing their role in critical metabolic processes. The metabolism of methionine and S-adenosylmethionine (SAM), the activated form of methionine, involves complex regulatory networks that intersect with nicotinamide metabolism. These pathways are essential for a wide array of metabolic functions, including the biosynthesis of ethylene, nicotianamine, and polyamines, and provide the methyl group for numerous methylation reactions crucial for plant growth and development. Such insights highlight the importance of nicotinamide and its derivatives in regulating metabolic processes and their potential implications for human health and disease management (Sauter et al., 2013).
Neuroprotection and Brain Function
Another area of interest is the potential neuroprotective effects of nicotinamide derivatives. Studies on alpha-methyl-L-tryptophan (α-MTrp), an analog of tryptophan and precursor of serotonin, provide insights into the brain's serotonergic system and suggest that nicotinamide derivatives might influence serotonin synthesis rates. These findings underline the potential of nicotinamide and related compounds in studying and possibly treating neuropsychiatric disorders by modulating the serotonergic system and other related neurotransmitter pathways (Diksic & Young, 2001).
Safety And Hazards
“Methyl 5-(aminomethyl)nicotinate” is classified as a Category 4 acute toxicity substance, which means it is harmful if swallowed . It can cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It may also cause respiratory irritation (Category 3) . Safety precautions include wearing protective gloves, clothing, and eye/face protection . If it comes into contact with the eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
methyl 5-(aminomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWJKAICQACUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697407 | |
| Record name | Methyl 5-(aminomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(aminomethyl)nicotinate | |
CAS RN |
1001756-84-8 | |
| Record name | Methyl 5-(aminomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid](/img/structure/B3026433.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenoxy-1-penten-1-yl]cyclopentyl]-5-heptenoic acid](/img/structure/B3026436.png)
![(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin](/img/structure/B3026438.png)
